N'-ethyl-N,N-dimethyl-N'-[(4-phenylphenyl)methyl]ethane-1,2-diamine;oxalic acid
Description
N’-ethyl-N,N-dimethyl-N’-[(4-phenylphenyl)methyl]ethane-1,2-diamine;oxalic acid is a complex organic compound with a unique structure that includes both ethane-1,2-diamine and oxalic acid components
Properties
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-[(4-phenylphenyl)methyl]ethane-1,2-diamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2.C2H2O4/c1-4-21(15-14-20(2)3)16-17-10-12-19(13-11-17)18-8-6-5-7-9-18;3-1(4)2(5)6/h5-13H,4,14-16H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYMERVXJZYNKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC=C(C=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-ethyl-N,N-dimethyl-N’-[(4-phenylphenyl)methyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with N,N-dimethylamine and an appropriate benzyl halide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dichloromethane, with the temperature maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds such as N,N-dimethylethylenediamine. This intermediate is then reacted with benzyl halides and subsequently treated with oxalic acid to form the final product .
Chemical Reactions Analysis
Types of Reactions
N’-ethyl-N,N-dimethyl-N’-[(4-phenylphenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N’-ethyl-N,N-dimethyl-N’-[(4-phenylphenyl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a DNA-binding agent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism by which N’-ethyl-N,N-dimethyl-N’-[(4-phenylphenyl)methyl]ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can form coordination complexes with metal ions, which can then interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethylenediamine: A simpler analog with similar amine functionalities.
N,N-diethylethylenediamine: Another analog with ethyl groups instead of methyl groups.
N,N-dimethyl-1,3-propanediamine: A structurally similar compound with a different carbon chain length.
Uniqueness
N’-ethyl-N,N-dimethyl-N’-[(4-phenylphenyl)methyl]ethane-1,2-diamine is unique due to its specific combination of ethane-1,2-diamine and benzyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a DNA-binding agent make it particularly valuable in research and industrial applications .
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